molecular formula C12H8ClNO B8758945 4-(3-Chloropyridin-2-yl)benzaldehyde CAS No. 847446-86-0

4-(3-Chloropyridin-2-yl)benzaldehyde

Cat. No. B8758945
M. Wt: 217.65 g/mol
InChI Key: YIFFQBGLZFQCDS-UHFFFAOYSA-N
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Description

4-(3-Chloropyridin-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H8ClNO and its molecular weight is 217.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Chloropyridin-2-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloropyridin-2-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

847446-86-0

Product Name

4-(3-Chloropyridin-2-yl)benzaldehyde

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

4-(3-chloropyridin-2-yl)benzaldehyde

InChI

InChI=1S/C12H8ClNO/c13-11-2-1-7-14-12(11)10-5-3-9(8-15)4-6-10/h1-8H

InChI Key

YIFFQBGLZFQCDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

{circle around (2)} 100 g (0.676 mol) of 2,3-dichloropyridine was dissolved in 500 mL of ethanol, and 101.4 g (0.676 mol) of (4-formylphenyl)boronic acid and 78 g (0.0676 mol) of Pd(PPh3)4 were sequentially added. A solution of 86 g (0.811 mol) of sodium carbonate in 500 mL of distilled water was placed in the reactor, and the mixture was heated to reflux for 4˜6 hours so as to allow it to react. After completion of the reaction, the reaction solution was concentrated under reduced pressure to remove ethanol, and extracted with ethyl acetate. The extract was treated with magnesium sulfate, filtered and concentrated under reduced pressure, yielding 4-(3-chloropyridin-2-yl)benzaldehyde as represented below in a 83% yield.
[Compound]
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100 g
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101.4 g
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78 g
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86 g
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reactant
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500 mL
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Reaction Step Five
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500 mL
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Reaction Step Six

Synthesis routes and methods II

Procedure details

{circle around (1)} 100 g (0.49 mol) of 3-chloro-2-para-tolylpyridine was dissolved in 1 L of 1,4-dioxane in a reactor. 163.4 g (1.47 mol) of selenium dioxide was added, and the mixture was refluxed for 4˜6 hours. The reaction solution was cooled to 25° C., and floating matter was filtered off with celite. A 10% sodium bicarbonate solution was added, and the mixture was extracted with ethyl acetate. The organic layer was dried with magnesium sulfate, and concentrated under reduced pressure, yielding 4-(3-chloropyridin-2-yl)benzaldehyde as represented below in a 85% yield.
[Compound]
Name
( 1 )
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100 g
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163.4 g
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Reaction Step Two

Synthesis routes and methods III

Procedure details

100 g (0.49 mol) of 3-chloro-2-para-tolylpyridine was dissolved in 1 L of 1,4-dioxane in a reactor. 163.4 g (1.47 mol) of selenium dioxide was added, and the mixture was refluxed for 4˜6 hours. The reaction solution was cooled to 25° C., and floating matter was filtered off with celite. A 10% sodium bicarbonate solution was added, and the mixture was extracted with ethyl acetate. The organic layer was dried with magnesium sulfate and concentrated under reduced pressure, yielding 4-(3-chloropyridin-2-yl)benzaldehyde as represented below in a 85% yield.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
163.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

{circle around (2)} 100 g (0.49 mol) of 3-chloro-2-para-tolylpyridine was dissolved in 0.5 L of methanol in a reactor. A solution of 537 g (0.98 mol) of ceric ammonium nitrate in 1 L of methanol was added dropwise, and the mixture was refluxed for 4˜6 hours. The reaction solution was cooled to 25° C. and concentrated under reduced pressure. A 10% sodium bicarbonate solution was added, and the mixture was extracted with ethyl acetate. The organic layer was dried with magnesium sulfate, and concentrated under reduced pressure, yielding 4-(3-chloropyridin-2-yl)benzaldehyde as represented below in a 60% yield.
[Compound]
Name
( 2 )
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Reaction Step One
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100 g
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Reaction Step Two
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Name
ceric ammonium nitrate
Quantity
537 g
Type
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1 L
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Quantity
0.5 L
Type
reactant
Reaction Step Four

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